molecular formula C14H15N B183885 N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine CAS No. 110931-72-1

N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine

Cat. No.: B183885
CAS No.: 110931-72-1
M. Wt: 197.27 g/mol
InChI Key: GZUHCAWQWUONPS-UHFFFAOYSA-N
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Description

N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine: is an organic compound that features a biphenyl group attached to a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine typically involves the reaction of 4-bromomethylbiphenyl with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production methods for N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine is used as a building block in organic synthesis. Its biphenyl structure makes it a valuable intermediate for the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry: The compound is also used in the development of materials with specific properties, such as liquid crystals and organic light-emitting diodes (OLEDs). Its biphenyl moiety contributes to the stability and performance of these materials.

Mechanism of Action

The mechanism of action of N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity towards these targets, while the methylamine moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

  • N-(1,1’-biphenyl-4-ylmethyl)-N-ethylamine
  • N-(1,1’-biphenyl-4-ylmethyl)-N-propylamine
  • N-(1,1’-biphenyl-4-ylmethyl)-N-isopropylamine

Comparison: N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine is unique due to its specific combination of a biphenyl group and a methylamine moiety. Compared to its analogs with different alkyl groups, the methylamine derivative may exhibit distinct physicochemical properties, such as solubility and reactivity. These differences can influence its suitability for various applications, making it a versatile compound in both research and industry.

Properties

IUPAC Name

N-methyl-1-(4-phenylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-15-11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUHCAWQWUONPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406005
Record name 1-([1,1'-Biphenyl]-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110931-72-1
Record name 1-([1,1'-Biphenyl]-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g of 4-Biphenylcarbaldehyde and 40 ml of 33% ethanolic methylamine are stirred overnight at room temperature with a 4 Å molecular sieve. The mixture is filtered and concentrated under vacuum. The residue is treated in 60 ml of ethanol with 2 g of sodium borohydride and stirred for 3 hours. The solvent is removed under vacuum, the residue partitioned between ether and water and the organic phase dried and concentrated. The pure base is obtained as an oil following chromatography on silica gel with dichloromethane/ethanol=9/1 as eluant.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
dichloromethane ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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